Tris(5-oxo-L-prolinato-N1,O2)thulium
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Overview
Description
Tris(5-oxo-L-prolinato-N1,O2)thulium is a coordination compound with the molecular formula C15H21N3O9Tm and a molecular weight of 556.27615 . This compound is a complex of thulium with 5-oxo-L-proline, also known as pyroglutamic acid. Thulium is a rare earth element, and its complexes are of interest due to their unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(5-oxo-L-prolinato-N1,O2)thulium typically involves the reaction of thulium salts with 5-oxo-L-proline under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the pH of the solution is carefully adjusted to facilitate the formation of the complex. The reaction mixture is then heated to promote the coordination of the thulium ion with the 5-oxo-L-proline ligands.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity thulium salts and 5-oxo-L-proline, along with advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Tris(5-oxo-L-prolinato-N1,O2)thulium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert the thulium complex to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the 5-oxo-L-proline ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and adjusting the pH and temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thulium complexes with different oxidation states, while substitution reactions can produce new thulium complexes with different ligands.
Scientific Research Applications
Tris(5-oxo-L-prolinato-N1,O2)thulium has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: The compound is used in the development of advanced materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of Tris(5-oxo-L-prolinato-N1,O2)thulium involves its ability to coordinate with various molecular targets. The thulium ion can interact with electron-rich sites on biomolecules, facilitating various biochemical reactions. The 5-oxo-L-proline ligands play a crucial role in stabilizing the complex and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
- Tris(5-oxo-L-prolinato-N1,O2)aluminium
- Tris(5-oxo-L-prolinato-N1,O2)holmium
- Tris(5-oxo-L-prolinato-N1,O2)yttrium
Uniqueness
Tris(5-oxo-L-prolinato-N1,O2)thulium is unique due to the specific properties imparted by the thulium ion. Compared to similar compounds with different metal centers, the thulium complex exhibits distinct electronic, magnetic, and catalytic properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
74060-51-8 |
---|---|
Molecular Formula |
C15H21N3O9Tm |
Molecular Weight |
556.28 g/mol |
IUPAC Name |
(2S)-5-oxopyrrolidine-2-carboxylic acid;thulium |
InChI |
InChI=1S/3C5H7NO3.Tm/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9);/t3*3-;/m000./s1 |
InChI Key |
HQMWVLAKNLFFNL-ZRIQBPNSSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.[Tm] |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Tm] |
Origin of Product |
United States |
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